Methyl 2-(piperidin-2-yl)benzoate hydrochloride
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Overview
Description
Methyl 2-(piperidin-2-yl)benzoate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(piperidin-2-yl)benzoate hydrochloride typically involves the reaction of 2-(piperidin-2-yl)benzoic acid with methanol in the presence of a suitable catalyst to form the ester. The ester is then treated with hydrochloric acid to obtain the hydrochloride salt . The reaction conditions often include refluxing the mixture and using an acid catalyst to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification reactions followed by purification steps such as crystallization or recrystallization to obtain the pure hydrochloride salt. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(piperidin-2-yl)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine or aromatic derivatives.
Scientific Research Applications
Methyl 2-(piperidin-2-yl)benzoate hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of methyl 2-(piperidin-2-yl)benzoate hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, potentially modulating their activity. The ester group may also play a role in the compound’s bioavailability and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(piperidin-4-yl)benzoate hydrochloride
- Methyl 2-(piperidin-3-yl)benzoate hydrochloride
- Methyl 2-(piperidin-2-yl)benzoate
Uniqueness
Methyl 2-(piperidin-2-yl)benzoate hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. The position of the piperidine nitrogen and the ester group can affect the compound’s interaction with molecular targets and its overall pharmacological profile .
Properties
IUPAC Name |
methyl 2-piperidin-2-ylbenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-16-13(15)11-7-3-2-6-10(11)12-8-4-5-9-14-12;/h2-3,6-7,12,14H,4-5,8-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUFYLIIUSGYFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2CCCCN2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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